AC-PTYR-PTYR-PTYR-ILE-GLU-OH
Description
Significance of Tyrosine Phosphorylation in Cellular Regulation
The addition of a phosphate (B84403) group to a tyrosine residue is a pivotal event in many signaling cascades. wikipedia.org This modification can alter a protein's conformation, enzymatic activity, subcellular localization, and its interaction with other proteins. nih.govfrontiersin.org
Tyrosine phosphorylation is a key mechanism in signal transduction, governing a multitude of cellular processes. nih.gov It is integral to the regulation of cell proliferation, differentiation, migration, metabolic homeostasis, and immune responses. nih.govnih.govnih.gov For instance, growth factor receptors on the cell surface are often tyrosine kinases that, upon binding to their ligand, autophosphorylate their cytoplasmic tails. cusabio.com These newly created phosphotyrosine residues serve as docking sites for other proteins containing specific recognition domains, such as Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby initiating downstream signaling pathways. frontiersin.orgwikipedia.org This cascade of events is crucial for processes ranging from insulin-stimulated glucose uptake to the regulation of cell shape and adhesion. wikipedia.org The dynamic and precise control of tyrosine phosphorylation allows cells to translate a wide variety of external signals into specific cellular actions. jci.org
| Cellular Process | Role of Tyrosine Phosphorylation |
| Cell Proliferation & Growth | Activation of growth factor receptor tyrosine kinases (RTKs) initiates signaling cascades that drive cell division. wikipedia.orgnih.gov |
| Signal Transduction | Acts as a key step in transmitting signals from the cell surface to the nucleus. wikipedia.orgnih.gov |
| Gene Regulation | Influences the activity of transcription factors, thereby controlling gene expression. wikipedia.org |
| Cell Adhesion & Migration | Phosphorylation of proteins at the cell membrane stimulates pathways controlling cell movement and attachment. wikipedia.orgahajournals.org |
| Metabolic Regulation | Crucial for insulin (B600854) receptor signaling and the subsequent uptake and metabolism of glucose. wikipedia.orgnih.gov |
| Immune Response | Central to T-cell receptor signaling and the activation of immune cells. jci.orgnih.gov |
The level of tyrosine phosphorylation within a cell is meticulously controlled by the opposing actions of two enzyme families: protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.govpnas.org PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, effectively turning a signal "on". wikipedia.org Conversely, PTPs remove these phosphate groups, terminating the signal. wikipedia.orgpnas.org This dynamic equilibrium between kinase and phosphatase activity is essential for maintaining cellular homeostasis and ensuring that signaling events are transient and properly regulated. nih.govjci.org Dysregulation of this balance is a hallmark of numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov
Role in Signal Transduction Pathways and Protein Regulation
Synthetic Phosphopeptides as Chemical Tools for Interrogating Biological Systems
To dissect the complex signaling networks governed by phosphorylation, researchers rely on a variety of tools. Among the most powerful are synthetic phosphopeptides. nih.gov These chemically synthesized, short chains of amino acids containing one or more phosphorylated residues serve as invaluable probes for studying biological systems. nih.govnih.gov They can be designed to mimic specific phosphorylation sites on natural proteins, allowing for detailed investigation of kinase substrate specificity and phosphatase activity. nih.gov Furthermore, synthetic phosphopeptides are crucial for studying the binding interactions of phosphotyrosine-dependent domains like SH2 and PTB, helping to elucidate how these recognition modules achieve their specificity. nih.govrsc.org The ability to create precisely defined phosphopeptides, which is often difficult to achieve through biological expression systems, has been instrumental in advancing our understanding of signal transduction. nih.govresearchgate.net
Unique Characteristics and Challenges of Multi-Phosphorylated Peptides
While single phosphorylation events are critical, many cellular processes are regulated by the presence of multiple phosphate groups on a single protein, often clustered within a specific region. nih.govbiologists.com These multi-phosphorylated domains present unique characteristics and synthetic challenges.
Clustered phosphorylation sites can function as a "barcode" or a "rheostat" rather than a simple on-off switch. rsc.orgfrontiersin.org The specific pattern and density of phosphorylation can fine-tune a protein's function, stability, or its interaction with binding partners. biologists.comfrontiersin.org For example, the sequential phosphorylation of adjacent sites can create a graded response, allowing the cell to react proportionally to the strength or duration of a stimulus. biologists.com This combinatorial complexity allows for a much higher level of regulation and information processing within signaling pathways. nih.govplos.org These clusters are often found in intrinsically disordered regions of proteins, where the flexibility of the peptide chain can accommodate multiple phosphate groups and facilitate interactions with various binding partners. plos.org The study of these "phosphorylation barcodes" is essential for understanding how cells achieve specificity and complexity in their signaling responses. rsc.org
The chemical compound AC-PTYR-PTYR-PTYR-ILE-GLU-OH is a prime example of a synthetic multi-phosphorylated peptide designed to probe cellular signaling. This hexapeptide features an acetylated (Ac) N-terminus, three consecutive phosphotyrosine (pTyr) residues, followed by an isoleucine (Ile) and a glutamic acid (Glu), with a free carboxylic acid (-OH) at the C-terminus. chemwhat.pkalfa-chemistry.comchemicalbook.com Its defining characteristic is the cluster of three phosphotyrosines, which makes it a high-affinity ligand for the SH2 domain of specific proteins, notably the Src family of non-receptor tyrosine kinases. chemwhat.pkchemicalbook.com By mimicking a highly phosphorylated protein segment, this peptide can be used in biochemical and cellular assays to study the binding characteristics of the Src SH2 domain and to potentially act as a competitive inhibitor of its natural interactions. nih.gov Its synthesis, while challenging due to the bulky, negatively charged phosphate groups, provides a powerful tool for dissecting the role of multi-tyrosine phosphorylation motifs in Src-mediated signaling pathways. rsc.orgacs.org
| Property | Value |
| Compound Name | This compound |
| Synonyms | This compound, SH2 Domain Ligand (4) chemwhat.pkchemicalbook.com |
| CAS Number | 159439-85-7 alfa-chemistry.com |
| Molecular Formula | C₄₀H₅₂N₅O₂₁P₃ alfa-chemistry.com |
| Molecular Weight | 1031.78 g/mol alfa-chemistry.com |
| Sequence | Ac-Y(PO₃H₂)Y(PO₃H₂)Y(PO₃H₂)IE-OH |
| Description | A synthetic, acetylated hexapeptide containing three consecutive phosphotyrosine residues. |
| Primary Application | Serves as a high-affinity ligand and potential inhibitor for the Src Homology 2 (SH2) domain of the Src tyrosine kinase. chemwhat.pknih.gov |
Properties
CAS No. |
159439-85-7 |
|---|---|
Molecular Formula |
C40H52N5O21P3 |
Molecular Weight |
1031.791 |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Purification of Ac Ptyr Ptyr Ptyr Ile Glu Oh
Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for AC-PTYR-PTYR-PTYR-ILE-GLU-OH
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptides like this compound. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov For phosphopeptides, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which helps to preserve the acid-labile phosphate (B84403) groups. nih.govrsc.org
The synthesis of peptides containing multiple phosphorylated residues, particularly in close proximity, is notoriously difficult. rsc.orgresearchgate.net Challenges include steric hindrance from the bulky protected phosphate groups, which can lead to incomplete coupling reactions, and the potential for side reactions during the synthesis. rsc.orgsigmaaldrich.com
Optimization of Coupling and Deprotection Conditions for Multi-Phosphotyrosine Residues
The efficient incorporation of multiple phosphotyrosine residues requires careful optimization of both the coupling and deprotection steps in SPPS. iris-biotech.de The presence of the negatively charged phosphate group, even when protected, can interfere with the standard reaction conditions. rsc.orgsigmaaldrich.com
Coupling Reactions: The choice of coupling reagent is critical for overcoming the steric hindrance associated with phosphorylated amino acids. Uronium-based reagents such as HBTU and HATU, often in combination with an additive like HOBt or Oxyma, are frequently employed to facilitate efficient amide bond formation. rsc.org To drive the reaction to completion, especially when coupling a pTyr residue to another pTyr, extended coupling times or double coupling strategies may be necessary. rsc.org A double coupling strategy might involve using a standard activator like HBTU in the first instance, followed by a more potent activator such as HATU for the second coupling. rsc.org
The solvent and base used in the coupling reaction also play a significant role. DMF is a common solvent, and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is typically used to activate the carboxyl group of the incoming amino acid. It has been observed that increasing the excess of the base can improve coupling efficiency, as the acidic proton on the partially protected phosphate group can neutralize some of the base, rendering it unavailable for the activation reaction.
Deprotection Reactions: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is typically achieved using a solution of piperidine (B6355638) in DMF. iris-biotech.de However, for multi-phosphorylated peptides, the conditions for Fmoc deprotection must be carefully controlled to avoid side reactions. rsc.orgacs.org While phosphotyrosine is not susceptible to β-elimination, a common side reaction with phosphoserine and phosphothreonine, the repeated exposure to basic conditions can still pose challenges. rsc.org
Recent advancements have explored the use of alternative bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often at very low concentrations, to expedite the deprotection step while minimizing potential side reactions. acs.orgnih.gov Temperature control during deprotection is also crucial, as elevated temperatures can sometimes lead to undesired side reactions. researchgate.netrsc.org
Here is a table summarizing coupling and deprotection strategies:
| Parameter | Standard SPPS | Optimized for Multi-pTyr | Rationale for Optimization |
|---|---|---|---|
| Coupling Reagent | DCC/DIC, HBTU | HATU, HCTU, PyAOP | More potent activators to overcome steric hindrance. rsc.orgrsc.org |
| Coupling Time | 30-60 min | Extended times, double coupling | Ensures complete reaction for sterically hindered residues. rsc.org |
| Base (Coupling) | DIEA (2-3 eq.) | DIEA (≥3 eq.) or Collidine | Additional base needed to counteract acidity of phosphate group. |
| Deprotection Reagent | 20% Piperidine/DMF | 20% Piperidine/DMF with careful monitoring, or low concentration DBU | Balances efficient Fmoc removal with minimizing side reactions. acs.orgnih.gov |
| Temperature | Room Temperature | Controlled temperature (cooling or heating) | Minimizes side reactions and can enhance reaction kinetics. researchgate.netrsc.org |
Mitigation of Side Reactions, with Emphasis on β-Elimination During Phosphotyrosine Incorporation
However, a potential side reaction that can occur with phosphotyrosine-containing peptides, especially during prolonged acid cleavage, is an N→O acyl shift. rsc.org This is more prominent if a threonine or serine residue is located near the phosphotyrosine. rsc.org The use of mono- and dibenzyl protected pTyr, which allow for faster deprotection, can help to avoid this issue. rsc.org
To minimize side reactions in general during the synthesis of complex peptides, a "capping" step is often introduced after each coupling reaction. This involves acetylating any unreacted amino groups, thereby preventing the formation of deletion sequences. iris-biotech.de
Considerations for N-Terminal Acetylation and C-Terminal Amidation/Carboxylation
For the target peptide this compound, specific modifications at the N- and C-termini are required.
N-Terminal Acetylation: The "AC" at the beginning of the sequence indicates that the N-terminus is acetylated. This is typically achieved as the final step on the solid support before cleavage from the resin. peptide.com A solution of acetic anhydride (B1165640) with a non-nucleophilic base like DIEA in DMF is commonly used for this purpose. nih.gov Acetylation removes the positive charge from the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases and can make it more closely mimic the structure of a native protein. lifetein.com
C-Terminal Carboxylation: The "-OH" at the end of the sequence signifies a free carboxylic acid at the C-terminus. This is determined by the choice of resin and the cleavage conditions used. Resins such as Wang or Trityl resins are designed to release the peptide with a free C-terminal carboxyl group upon treatment with a strong acid like trifluoroacetic acid (TFA). peptide.com The synthesis must be planned from the beginning with a resin that will yield the desired C-terminal functionality. nih.govresearchgate.net
Automated and Combinatorial Approaches in Multi-Phosphorylated Peptide Library Synthesis
The synthesis of a single multi-phosphorylated peptide is challenging, and the creation of libraries of such peptides presents an even greater hurdle. acs.orgbiorxiv.org However, such libraries are invaluable tools for studying the roles of phosphorylation patterns in cellular signaling. biorxiv.orgbiorxiv.org
Automated Synthesis: Modern peptide synthesizers offer a high degree of automation, which can improve the reproducibility and efficiency of complex peptide synthesis. huji.ac.il Some advanced automated systems allow for precise temperature control, which is particularly beneficial for the synthesis of heavily phosphorylated peptides where both heating and cooling may be required to optimize coupling and deprotection steps. researchgate.nethuji.ac.il Automated flow-based peptide synthesis (AFPS) is an emerging technique that allows for rapid screening and optimization of reaction parameters, which can be particularly useful for mitigating side reactions like β-elimination in phosphopeptide synthesis. rsc.org
Combinatorial Approaches: Combinatorial chemistry strategies can be employed to generate libraries of phosphopeptides with varying phosphorylation patterns. scispace.com The "split-and-mix" method, for example, allows for the creation of libraries where each resin bead contains a unique peptide sequence. Another approach is mixture coupling, which generates complex mixtures of peptides on each bead. These libraries can then be screened to identify peptides with specific binding properties or enzymatic activities. The development of efficient synthetic methods for multi-phosphorylated peptides has enabled the creation of libraries to study the binding characteristics of antibodies and other proteins to different phosphoforms of a peptide sequence. researchgate.net
A summary of automated and combinatorial approaches is provided below:
| Approach | Description | Advantages for Multi-Phosphopeptide Synthesis | Key Considerations |
|---|---|---|---|
| Automated SPPS | Use of robotic systems to perform the repetitive steps of coupling and deprotection. huji.ac.il | Increased reproducibility, efficiency, and throughput. Advanced systems offer precise temperature control. researchgate.nethuji.ac.il | Initial optimization of protocols is still required. Not all synthesizers can handle the specific requirements of phosphopeptide synthesis. |
| Flow-Based Synthesis | Reagents are continuously flowed through a reaction chamber containing the resin. rsc.org | Rapid optimization of reaction conditions, reduced reaction times, and potential for mitigating side reactions. rsc.org | Requires specialized equipment. Optimization of flow rates and reagent concentrations is crucial. |
| Combinatorial Synthesis | Methods like "split-and-mix" or mixture coupling to generate large libraries of peptides. | Allows for the systematic study of phosphorylation patterns and their effects on biological activity. biorxiv.orgbiorxiv.org | Deconvolution of active compounds from the library can be complex. Requires highly efficient and reliable synthetic methods. |
Purification Techniques for this compound
Following cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with various impurities such as truncated sequences, deletion sequences, and byproducts from side reactions. google.com Therefore, a robust purification strategy is essential to isolate the target peptide. nih.govwaters.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Isolation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. hplc.eueurogentec.com This method separates molecules based on their hydrophobicity. hplc.eu
Principle of RP-HPLC: The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles that have been chemically modified with alkyl chains (e.g., C18). hplc.eu A gradient of increasing organic solvent (usually acetonitrile) is then passed through the column. hplc.eu Peptides elute from the column based on their hydrophobicity, with more hydrophobic peptides being retained longer and eluting at higher concentrations of the organic solvent. hplc.eu
Purification of Phosphopeptides: The purification of phosphopeptides by RP-HPLC can be challenging due to their increased polarity compared to their non-phosphorylated counterparts. mdpi.com The negatively charged phosphate groups can also lead to peak tailing and poor resolution. To overcome this, an ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase. hplc.eu TFA forms an ion pair with the positively charged groups on the peptide and also suppresses the ionization of the phosphate groups, which improves the interaction of the peptide with the stationary phase and results in sharper peaks and better separation. downstreamcolumn.com
The purification process often involves a two-step HPLC approach. The first run is a preparative purification to isolate the fraction containing the desired peptide. This is followed by an analytical run to assess the purity of the isolated fraction. Fractions with the desired purity (often >95%) are then pooled and lyophilized to obtain the final, pure peptide product. google.com
A typical RP-HPLC purification workflow is outlined below:
| Step | Description | Typical Conditions |
|---|---|---|
| Sample Preparation | The crude peptide is dissolved in the initial mobile phase. | Aqueous buffer, often containing 0.1% TFA. hplc.eu |
| Column | A C18 column is commonly used for peptide purification. hplc.eu | Particle size and column dimensions are chosen based on the amount of peptide to be purified. |
| Mobile Phase | A gradient of aqueous buffer (A) and organic solvent (B) is used. | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA. hplc.eu |
| Gradient | The percentage of solvent B is gradually increased over time. | A shallow gradient is often used to achieve high resolution. |
| Detection | The eluting peptides are detected by their UV absorbance, typically at 214 nm and 280 nm. | |
| Fraction Collection | Fractions are collected as the peaks elute from the column. | |
| Purity Analysis | The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry. google.com |
| Lyophilization | The pure fractions are pooled and freeze-dried to obtain the final peptide as a powder. google.com | |
Orthogonal Chromatographic Methods
To achieve the high level of purity required for research applications, robust purification strategies are essential. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used technique for peptide purification, it often fails to resolve all impurities in a single step, particularly for complex products like phosphopeptides. americanpeptidesociety.orgmdpi.com Impurities with hydrophobicities similar to the target peptide may co-elute, diminishing the final purity. americanpeptidesociety.org
To overcome these limitations, an orthogonal chromatographic approach is frequently implemented. This strategy involves using two or more chromatographic steps that separate molecules based on different physicochemical properties. gyrosproteintechnologies.com By combining methods with distinct separation mechanisms, impurities that co-elute with the target peptide in the first dimension can be effectively removed in the second dimension.
A powerful and common orthogonal strategy for peptide purification combines Ion-Exchange Chromatography (IEX) with RP-HPLC. polypeptide.com IEX separates peptides based on their net charge at a given pH, while RPLC separates them based on their hydrophobicity. mdpi.comdigitellinc.com For a peptide like this compound, which contains multiple acidic residues (phosphotyrosine and glutamic acid), cation exchange chromatography (CIEX) is a particularly effective initial capture step. digitellinc.com This step can significantly reduce the burden of impurities before the final polishing step on an RP-HPLC column. downstreamcolumn.comdigitellinc.com This two-step process has been shown to be highly effective for purifying therapeutic peptides, raising purity from approximately 80% to over 99%. downstreamcolumn.com
The following table illustrates a representative two-step purification process for a synthetic peptide, demonstrating the increase in purity at each stage.
| Purification Stage | Chromatographic Method | Purity of Target Peptide (%) | Recovery (%) |
|---|---|---|---|
| Crude Product | N/A | ~80% | 100% |
| Step 1: Capture | Ion-Exchange Chromatography (IEX) | >90% | >90% |
| Step 2: Polishing | Reversed-Phase HPLC (RP-HPLC) | >99% | >90% |
Data based on a case study of bivalirudin (B194457) purification. downstreamcolumn.com
Other chromatographic techniques can also be used in an orthogonal approach for phosphopeptide purification. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable method that separates molecules based on their polarity. nih.govresearchgate.net Since phosphorylation increases the hydrophilicity of a peptide, HILIC provides a separation mechanism that is highly orthogonal to RPLC. nih.gov Combining HILIC with RPLC can significantly increase the number of identified phosphopeptides from complex biological samples. nih.govresearchgate.net Furthermore, Metal Oxide Affinity Chromatography (MOAC), often using titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), offers high selectivity for phosphopeptides by exploiting the affinity between the phosphate groups and the metal oxide surface. creative-proteomics.com
The choice of orthogonal strategy depends on the specific characteristics of the peptide and its associated impurities. A comparison of different purification approaches for a challenging hydrophilic peptide highlights the benefits of a multi-step, orthogonal process.
| Purification Strategy | Initial Purity (Crude) | Final Purity |
|---|---|---|
| Single Step: Reversed-Phase Flash Chromatography | 29% | 85% |
| Orthogonal: PEC* followed by RP-HPLC | 29% | 96% |
Data based on a case study of Histone H3 (1-20) peptide purification. PEC (Peptide Easy Clean) is a specific catch-and-release purification technology. gyrosproteintechnologies.com
This multi-dimensional approach, leveraging different separation principles, is a cornerstone of modern peptide chemistry, enabling the isolation of highly pure phosphopeptides like this compound for detailed biochemical and structural studies.
Structural Characterization and Conformational Analysis of Ac Ptyr Ptyr Ptyr Ile Glu Oh
Primary Structure Validation and Phosphorylation Site Confirmation
Verifying the exact amino acid sequence and the precise location of post-translational modifications (PTMs) is the foundational step in peptide characterization. For AC-PTYR-PTYR-PTYR-ILE-GLU-OH, this involves confirming the six-residue sequence and ensuring that each of the three tyrosine residues is indeed phosphorylated.
Mass spectrometry is an indispensable tool for the analysis of peptides and proteins, including those with PTMs like phosphorylation. mdpi.comaston.ac.uk A typical "bottom-up" proteomics workflow involves the analysis of peptides, which is directly applicable here. mdpi.comportlandpress.com High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide high mass accuracy, which is essential for unambiguously identifying the peptide and its modifications. nih.govnih.gov
The analysis begins with determining the mass-to-charge ratio (m/z) of the intact peptide ion (MS1 scan). The theoretical monoisotopic mass of this compound can be calculated, and a match with the experimental data provides initial evidence of the correct compound. The presence of three phosphate (B84403) groups (each adding 79.966 Da) significantly increases the peptide's mass compared to its non-phosphorylated counterpart.
To confirm the sequence and pinpoint the modification sites, tandem mass spectrometry (MS/MS) is employed. aston.ac.uk In MS/MS, the peptide ion is isolated and fragmented, and the masses of the resulting fragments are measured. oup.com Several fragmentation techniques can be used:
Collision-Induced Dissociation (CID): This common method typically breaks the peptide backbone at the amide bonds, generating b- and y-type fragment ions. aston.ac.uknih.gov The mass difference between consecutive ions of the same type reveals the identity of the amino acid residue at that position. A mass shift of 243.03 Da (the mass of a phosphotyrosine residue) in the fragment ions confirms the location of the pTyr residues.
Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD is a beam-type fragmentation method that often provides higher-quality fragment spectra. aston.ac.uk
Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These non-ergodic fragmentation methods are particularly useful for analyzing labile PTMs like phosphorylation. aston.ac.uknih.gov They cleave the N-Cα bond of the peptide backbone, producing c- and z-type ions, while often leaving the delicate phosphate group intact on the side chain, which simplifies the localization of the modification.
The table below illustrates the expected primary fragment ions from a theoretical MS/MS analysis of the target peptide.
| Position | Amino Acid | b-ion | y-ion |
|---|---|---|---|
| 1 | Ac-pTyr | 286.08 | 1040.38 |
| 2 | pTyr | 529.11 | 754.30 |
| 3 | pTyr | 772.14 | 511.27 |
| 4 | Ile | 885.22 | 268.24 |
| 5 | Glu | 1014.26 | 155.16 |
| 6 | OH | - | - |
De novo sequencing reconstructs a peptide's sequence directly from its MS/MS spectrum without relying on a protein database. acs.orgharvard.edu This approach is essential for characterizing novel or synthetic peptides like this compound. While traditional database searches are powerful, they fail when the sequence is not present in the database. scispace.comnih.gov
The process involves interpreting the series of fragment ions in the MS/MS spectrum. By calculating the mass differences between adjacent peaks in an ion series (e.g., y₁, y₂, y₃), one can deduce the sequence of amino acids. However, several factors can complicate de novo sequencing:
Incomplete Fragmentation: Not all backbone bonds may break, leading to gaps in the ion series.
Ambiguous Isomers: Mass spectrometry alone cannot easily distinguish between isobaric residues like leucine (B10760876) and isoleucine, which have identical masses. researchgate.netcreative-proteomics.com Differentiating them may require specialized fragmentation techniques or comparison with synthetic standards.
Labile PTMs: During CID, the phosphate group can be lost from the phosphotyrosine side chain, creating a neutral loss peak (a loss of 98 Da for H₃PO₄) that can complicate spectral interpretation. Using fragmentation methods like ETD or ECD helps to mitigate this issue. nih.gov
Modern de novo sequencing relies on sophisticated algorithms and, more recently, machine learning models. consensus.app Some algorithms are specifically designed to handle the complexities of PTMs. nih.govresearchgate.net For instance, InstaNovo-P is a transformer-based model fine-tuned for phosphoproteomics that improves the identification and site localization of phosphorylated peptides. researchgate.net
Mass Spectrometry (MS) for Sequence and Post-Translational Modification Analysis
Secondary Structure Elucidation of this compound
While the primary structure defines the sequence, the peptide's function is dictated by its three-dimensional conformation. The secondary structure describes local folding patterns, such as α-helices and β-sheets, held together by hydrogen bonds. pnas.org
Circular dichroism (CD) spectroscopy is a widely used, non-destructive technique for assessing the secondary structure of peptides and proteins in solution. portlandpress.comnih.govformulationbio.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. americanpeptidesociety.orgoup.com
The analysis is typically performed in the far-UV region (190–250 nm), where the peptide bond is the primary chromophore. nih.govmtoz-biolabs.com Different secondary structures give rise to characteristic CD spectra: americanpeptidesociety.orgnih.gov
α-Helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.
β-Sheet: A negative band around 217 nm and a positive band around 195 nm.
Random Coil: A strong negative band near 200 nm and very low ellipticity above 210 nm.
For a short, flexible peptide like this compound, it is likely to exist predominantly as a disordered or random coil structure in solution. However, its conformation could change upon binding to a target protein or under specific environmental conditions (e.g., pH, solvent). americanpeptidesociety.org CD spectroscopy is an excellent tool for monitoring such conformational transitions. nih.gov Algorithms like BeStSel can analyze CD spectra to provide quantitative estimates of different secondary structure elements. nih.gov
| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule's chemical bonds. msu.edumasterorganicchemistry.com For peptides, Fourier-transform infrared (FTIR) spectroscopy is particularly sensitive to the backbone conformation and hydrogen-bonding patterns. researchgate.net The most informative regions in a peptide's IR spectrum are the amide bands: leibniz-fli.deimrpress.com
Amide I Band (1600–1700 cm⁻¹): This is the most intense and useful band for secondary structure analysis. It arises primarily from the C=O stretching vibration of the peptide backbone. leibniz-fli.deresearchgate.net The exact frequency of the Amide I band is highly dependent on the secondary structure.
Amide II Band (1480–1575 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.deresearchgate.net It is also sensitive to conformation and hydrogen bonding. imrpress.com
The correlation between Amide I band frequencies and secondary structure is well-established. By analyzing the position and shape of this band, often with deconvolution techniques, the relative amounts of different structural elements can be estimated.
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650–1660 |
| β-Sheet | 1620–1640 |
| β-Turn | 1660–1685 |
| Random Coil / Unordered | 1640–1650 |
Source: researchgate.net
For this compound, an IR spectrum would likely show a dominant Amide I peak in the 1640–1650 cm⁻¹ range, consistent with a disordered conformation in isolation, corroborating potential findings from CD spectroscopy.
Circular Dichroism (CD) Spectroscopy for Helical and Sheet Content
Three-Dimensional Structural Determination of this compound and its Complexes
Determining the high-resolution three-dimensional structure of the peptide provides the most detailed insight into its conformation. While obtaining a structure of a short, flexible peptide alone is challenging, it is common to determine its structure when bound to a physiological partner. Phosphotyrosine motifs are well-known binding sites for Src Homology 2 (SH2) domains, which are crucial modules in intracellular signaling pathways. nih.govrcsb.org
Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for 3D structure determination. nih.govresearchgate.netrsc.org To study the structure of this compound, one would likely co-crystallize it with a relevant SH2 domain (e.g., from kinases like Lck or Src) or study the complex in solution using NMR. rcsb.orgresearchgate.net
Structural studies of SH2 domains in complex with phosphopeptides have revealed key principles of recognition. nih.govbiorxiv.org The SH2 domain contains a highly conserved binding pocket that recognizes the phosphotyrosine residue, primarily through interactions with a conserved arginine residue. researchgate.netresearchgate.net A second, more variable pocket recognizes the amino acid residues C-terminal to the pTyr, conferring binding specificity. researchgate.netbiorxiv.org For example, the crystal structure of the Lck SH2 domain in complex with the peptide Ac-pTyr-Glu-Glu-Ile (pYEEI) showed the presence of a binding pocket for the isoleucine residue at the pY+3 position. rcsb.org Given its sequence, this compound could potentially bind to an SH2 domain where the isoleucine at position +1 (relative to the third pTyr) fits into a hydrophobic pocket. The multiple pTyr residues could allow for multivalent interactions or binding to tandem SH2 domains. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking their physiological environment. For a peptide such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides critical information. The chemical shifts of backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. nih.gov Phosphorylation introduces significant changes in chemical shifts, particularly for the protons of the tyrosine residue itself. nih.gov For instance, studies on model phosphopeptides show that phosphorylation can shift the Hα resonance and significantly affect the chemical shifts of the aromatic ring protons. nih.gov
To establish the peptide's three-dimensional fold, Nuclear Overhauser Effect (NOE) experiments are paramount. NOEs identify protons that are close in space (typically <5 Å), regardless of their position in the peptide sequence. For this compound, NOEs between backbone amides, alpha protons, and side-chain protons would reveal secondary structural elements like turns or helices. The presence of three adjacent bulky and charged phosphotyrosine residues would likely hinder the formation of stable, canonical secondary structures, suggesting the peptide may adopt a more flexible or disordered conformation in solution. nih.gov
Scalar couplings (J-couplings), measured from COSY and TOCSY spectra, provide information about dihedral angles along the peptide backbone (φ and ψ angles), further constraining the possible conformations. uzh.chacs.org The analysis of these parameters for similar phosphopeptides often reveals a dynamic equilibrium between multiple conformations rather than a single, rigid structure. acs.orgfrontiersin.org
Table 1: Key NMR Parameters for Peptide Structural Analysis
| NMR Parameter | Information Gained | Typical Experiment(s) | Relevance to this compound |
|---|---|---|---|
| Chemical Shifts (¹H, ¹³C, ³¹P) | Local electronic environment, secondary structure (α-helix vs. β-sheet vs. random coil) | 1D Proton, 2D ¹H-¹³C HSQC, ¹H-³¹P HSQC | Phosphorylation state and its influence on the local conformation of each PTYR residue. nih.govnih.gov |
| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (<5 Å), defines 3D fold | 2D NOESY, ROESY | Determination of tertiary structure and inter-residue proximities. uzh.ch |
| Scalar Coupling Constants (J) | Dihedral angles (φ, ψ), side-chain rotamers | 2D COSY, TOCSY | Constraining backbone and side-chain torsional angles. acs.org |
| Amide Proton Exchange Rates | Solvent accessibility, hydrogen bonding | 1D or 2D spectra after solvent exchange to D₂O | Identifying residues involved in stable intramolecular hydrogen bonds. |
X-ray Crystallography of this compound in Complex with Target Proteins
X-ray crystallography provides atomic-resolution snapshots of molecules in their crystalline state. For peptides, this technique is most powerfully applied when the peptide is co-crystallized with a binding partner, such as a protein receptor. This approach reveals the specific conformation the peptide adopts upon binding and the precise molecular interactions that stabilize the complex. nih.govresearchgate.net
The likely binding partners for this compound are proteins containing phosphotyrosine-binding modules, most notably SH2 domains. nih.gov Structural studies of SH2 domains complexed with various phosphopeptides, such as Ac-pTyr-Glu-Glu-Ile (pYEEI), have established a canonical binding mode. rcsb.orgnih.gov In this mode, the phosphotyrosine residue inserts into a deep, positively charged pocket on the SH2 domain, where it forms critical salt bridges with conserved arginine residues. nih.govnih.gov The residues C-terminal to the phosphotyrosine engage a second, shallower groove, and the specificity of this interaction is a key determinant of binding affinity. plos.orgmit.edu
For a peptide with tandem phosphotyrosines like this compound, binding to proteins with single or tandem SH2 domains would be of great interest. nih.govportlandpress.com Crystallographic analysis would clarify:
Which of the three PTYR residues preferentially engages the primary binding pocket of an SH2 domain.
Whether multiple SH2 domains can bind simultaneously to the peptide.
The conformation of the entire peptide chain when bound, including the orientation of the ILE and GLU residues.
The network of hydrogen bonds, salt bridges, and hydrophobic interactions at the protein-peptide interface. nih.govresearchgate.net
Influence of Multi-Phosphorylation on Peptide Conformation and Dynamics
The presence of multiple, closely spaced phosphate groups introduces significant electrostatic repulsion, which is a dominant force in shaping the peptide's conformational landscape. This multi-phosphorylation can act as a "rheostat," where the graded addition of phosphate groups tunes the molecule's structure and interactions.
Examination of Conformational Flexibility and Heterogeneity
Multi-site phosphorylation generally increases the conformational flexibility and heterogeneity of a peptide. The strong negative charges of the phosphate groups repel each other, preventing the peptide from adopting a single, compact fold. Instead, the peptide likely exists as an ensemble of rapidly interconverting, extended conformations in solution. acs.org
Potential for Induced Conformational Changes upon Protein Binding
A key feature of flexible peptides is their ability to undergo a conformational change upon binding to a target protein, a phenomenon known as induced fit or conformational selection. researchgate.net While this compound may be largely disordered in its free state in solution, it is expected to adopt a more defined, stable conformation when bound to a protein like an SH2 domain.
Studies on other phosphopeptide-SH2 domain interactions have demonstrated that binding can induce significant structural rearrangements in both the peptide and the protein. bham.ac.uk For example, activating phosphopeptides can induce a conformational change in the SH2 domain that is transmitted allosterically to regulate enzyme activity. bham.ac.uknih.gov The binding energy gained from the key interactions, such as the pTyr-arginine salt bridge, compensates for the entropic cost of fixing the peptide into a single bound conformation. nih.gov The specific sequence of the peptide, including the ILE and GLU residues, plays a crucial role in selecting the final bound conformation from the ensemble of available structures. plos.org
Investigation of Ac Ptyr Ptyr Ptyr Ile Glu Oh Interactions with Specific Protein Domains
Binding Specificity and Affinity with Src Homology 2 (SH2) Domains
Src Homology 2 (SH2) domains are structurally conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine-containing sequences. wikipedia.org This interaction is a cornerstone of signal transduction, allowing for the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphorylated targets. wikipedia.orgnih.gov The binding of AC-PTYR-PTYR-PTYR-ILE-GLU-OH to SH2 domains provides a model for understanding high-affinity recognition events. The general affinity of SH2 domains for their phosphopeptide ligands typically falls within the micromolar to nanomolar range. nih.govuniroma1.it
The primary interaction driving the binding of a phosphopeptide to an SH2 domain occurs at the pTyr binding pocket. nih.govfrontiersin.org This pocket is a deep, positively charged cleft on the SH2 domain surface, designed to accommodate the negatively charged phosphate (B84403) group of the phosphotyrosine. nih.govresearchgate.net A critical feature of this pocket is a highly conserved arginine residue, often found within an "FLVR" motif. nih.govresearchgate.net This arginine forms a bidentate hydrogen bond with the phosphate group, an interaction so crucial that its mutation can reduce binding affinity by up to 1,000-fold. nih.gov This interaction provides the structural basis for the specific recognition of phosphotyrosine over phosphoserine or phosphothreonine. nih.gov
In the case of this compound, each of the three pTyr residues is capable of engaging this canonical binding pocket. The binding mechanism is often described as a "two-pronged plug," where the pTyr residue serves as one prong. nih.govfrontiersin.org The interaction is largely independent of the folding state of the ligand, allowing SH2 domains to bind to short, linear peptide motifs effectively. nih.govfrontiersin.org The presence of three consecutive pTyr residues in the peptide suggests a potent, multivalent interaction with SH2 domains that can significantly enhance binding avidity.
While the pTyr pocket provides the primary anchor point, the specificity of an SH2 domain for a particular phosphopeptide is largely determined by the amino acid residues C-terminal to the phosphotyrosine. nih.govpnas.orgimrpress.com SH2 domains possess a second, more variable binding surface known as the specificity pocket, which recognizes the side chains of residues at the pY+1 to pY+5 positions. nih.gov
For many SH2 domains, particularly that of the Src family kinases, the residue at the pY+3 position is a key determinant of specificity. nih.govfrontiersin.org The sequence pYEEI (pTyr-Glu-Glu-Ile) is recognized as an optimal binding motif for the Src SH2 domain. nih.govresearchgate.net The isoleucine at the +3 position fits into a well-defined hydrophobic pocket on the SH2 domain surface, forming the second "prong" of the "two-pronged plug" model. nih.govresearchgate.net In the peptide this compound, the Isoleucine (Ile) residue is positioned at the +3 position relative to the third phosphotyrosine, perfectly suiting it for high-affinity interaction with Src-like SH2 domains. The glutamic acid (Glu) at the +4 position may also contribute to binding, though the pY+3 interaction is generally considered more critical for this class of SH2 domains. nih.gov
The presence of multiple, closely-spaced phosphorylation sites can dramatically increase binding affinity and specificity, a phenomenon known as avidity. nih.gov Studies on tandem SH2 domains have shown that they can bind to doubly phosphorylated motifs with 20- to 50-fold greater affinity than a single SH2 domain binds to a singly phosphorylated motif. nih.govnih.gov
The this compound peptide, with its three adjacent pTyr residues, represents a "super-binding" ligand. A fluorescently labeled version of this peptide (fluorescein-pTyr-pTyr-pTyr-Ile-Glu-NH2) has been used as a high-affinity probe in competitive binding assays for the Src SH2 domain, underscoring its potent binding capability. acs.org This high affinity is likely due to a combination of factors. The three pTyr residues may interact with a single SH2 domain in several ways:
Multivalent Interaction: Some SH2 domains, like that of Vav, have been shown to possess a second, non-canonical pTyr binding site, allowing simultaneous engagement of two phosphotyrosines. purdue.edu The triple-pTyr motif could exploit such features to create a highly stable complex.
Enhanced Electrostatics: The cluster of negatively charged phosphate groups creates a strong electrostatic attraction to the positively charged pTyr binding region of the SH2 domain.
Kinetic studies using techniques like Surface Plasmon Resonance (SPR) have shown that SH2-phosphopeptide interactions are characterized by very fast association rates (k_on). nih.gov The presence of multiple pTyr residues is expected to further enhance the stability and lifetime of the bound complex.
The affinity of phosphopeptides for SH2 domains is quantified using various biophysical techniques. These methods are essential for determining dissociation constants (Kd) or inhibitory concentrations (IC50), which provide a measure of binding strength.
Fluorescence Polarization (FP): This technique measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. It is widely used in competitive binding assays to determine the IC50 values of unlabeled ligands. acs.orgmdpi.comnih.govresearchgate.net The peptide pTyr-Glu-Glu-Ile (pYEEI), closely related to the C-terminus of the peptide , has been shown to bind the Src SH2 domain with an IC50 of 6.5 µM. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy). nih.govplos.org For the Src SH2 domain binding to pYEEI, the interaction is driven by a favorable enthalpy change. nih.gov
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free method that measures changes in mass on a sensor surface as a protein in solution flows over an immobilized ligand (or vice versa). nih.govgoogle.comnih.gov It provides kinetic data, including the association (k_on) and dissociation (k_off) rate constants, from which the Kd can be calculated. nih.gov
The table below summarizes representative binding affinity data for related phosphopeptides to the Src SH2 domain, illustrating the impact of sequence on binding.
| Peptide Sequence | Assay Method | Binding Constant | Reference |
|---|---|---|---|
| Ac-pYEEI | Fluorescence Polarization | Kd = 1.7 µM | nih.govresearchgate.net |
| pTyr-Glu-Glu-Ile | Fluorescence Polarization | IC50 = 6.5 µM | researchgate.net |
| Ac-K(IDA)pYEEIEK(IDA) | Fluorescence Polarization | Kd = 0.6 µM | nih.gov |
| fluorescein-pTyr-pTyr-pTyr-Ile-Glu-NH2 | Fluorescence Polarization | Used as a high-affinity competitive probe | acs.org |
Effects of Multiple Adjacent Phosphotyrosines on SH2 Domain Recognition and Binding Kinetics
Molecular Mechanisms of Protein-Peptide Recognition
The molecular recognition of the this compound peptide by an SH2 domain is a hierarchical process dictated by both conserved and variable interactions. The mechanism is rooted in the "two-pronged plug" model of SH2 binding. nih.govfrontiersin.org
Primary Docking via pTyr: The initial and most critical interaction is the docking of one of the peptide's pTyr residues into the deep, electropositive pTyr-binding pocket of the SH2 domain. researchgate.net This is stabilized by strong ionic and hydrogen bonding interactions, most notably with the conserved arginine at the βB5 position. nih.govresearchgate.net
Specificity via Flanking Residues: Specificity is achieved through secondary interactions between the peptide's flanking residues and the more variable surface of the SH2 domain. For Src-family SH2 domains, the isoleucine at the pY+3 position inserts into a complementary hydrophobic pocket, providing a significant portion of the binding energy and locking the peptide in place. researchgate.net
This multi-point recognition mechanism, combining a conserved anchor with specific secondary contacts and enhanced by avidity, allows for both high affinity and high specificity in the interaction between the this compound peptide and its target SH2 domains.
Energetic Contributions of Electrostatic and Hydrophobic Interactions
Electrostatic interactions are a primary determinant of binding. nih.gov The multiple negatively charged phosphotyrosine (pTyr) residues of the peptide are drawn to a highly conserved, positively charged pocket on the SH2 domain surface. plos.org This pocket typically features arginine residues that form strong salt bridges and hydrogen bonds with the phosphate group of pTyr. ebi.ac.ukplos.org In peptides like AC-pTyr-Glu-Glu-Ile, the glutamic acid residues at the pTyr+1 and pTyr+2 positions also provide a significant contribution to binding energy through their electrostatic interactions with positively charged residues on the SH2 domain surface. plos.org While these Coulombic interactions are powerful, they are partially offset by the significant energetic penalty of desolvating the charged groups on both the peptide and the protein upon binding. pnas.orgnih.gov
Hydrophobic interactions provide another critical contribution to binding affinity and specificity. pnas.org SH2 domains possess a second, hydrophobic pocket that accommodates the side chain of the amino acid at the third position C-terminal to the phosphotyrosine (the pY+3 position). plos.orgacs.org For the this compound peptide, the isoleucine (ILE) residue fits into this pocket. plos.orgacs.org The burial of the hydrophobic isoleucine side chain away from the aqueous solvent is an entropically favorable process that significantly stabilizes the complex. pnas.org The binding of the peptide to the protein is often driven by van der Waals interactions within this hydrophobic pocket. pnas.org Studies on similar peptides show that the binding affinity correlates with the size and hydrophobicity of the residue at this pY+3 position. plos.org
Role of Bridging Water Molecules in Stabilizing Complexes
The presence of these water molecules adds a layer of adaptability to the binding interface, allowing for a more optimal fit than might be possible with direct interactions alone. synchrotron-soleil.fr However, the contribution of interfacial water is multifaceted. Analysis of protein-protein complexes reveals that while some water molecules bridge the interaction, others may stabilize the structure of the individual monomer before binding even occurs. researchgate.net Buried or partially buried water molecules in the unbound protein are often conserved in the complex, suggesting their primary role is in maintaining the protein's fold rather than directly contributing to the binding free energy. researchgate.net In some cases, clusters of water molecules in hydrophobic pockets, sometimes called "hydrophobic bubbles," may also play an important, conserved role in mediating protein-protein interactions. core.ac.uk
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding the key molecular features required for a peptide's biological activity. genscript.com By systematically modifying the structure of a lead compound like this compound and evaluating the binding affinity of the resulting analogs, researchers can map the pharmacophore—the precise spatial arrangement of features necessary for optimal binding. nih.govnih.gov Such studies have been extensively performed on phosphopeptide inhibitors targeting SH2 domains to improve their affinity and cellular properties. nih.govnih.gov
Impact of Amino Acid Substitutions and Modifications on Binding Affinity
Amino acid substitutions in phosphopeptide analogs have a profound impact on their binding affinity for SH2 domains. The residues at positions C-terminal to the pTyr are particularly important for recognition and affinity. oup.com
The residue at the pY+3 position, which binds in a hydrophobic pocket, is a key determinant of specificity. plos.org For the Src SH2 domain, which has a high affinity for the pTyr-Glu-Glu-Ile (pYEEI) sequence, the nature of the pY+3 residue is critical. plos.orgpnas.org SAR studies show that binding affinity correlates with the size and hydrophobicity of this residue.
| Peptide Analog (Ac-pTyr-Glu-Glu-X-NH₂) | Dissociation Constant (Kd) (μM) |
|---|---|
| pYEEI (X = Isoleucine) | 0.15 |
| pYEEL (X = Leucine) | 0.43 |
| pYEEV (X = Valine) | 1.5 |
| pYEEA (X = Alanine) | 19 |
| pYEEG (X = Glycine) | 31 |
Modifications at other positions also influence binding. Shortening a 14-residue phosphopeptide to a 9-residue version was found to improve binding affinity, potentially by allowing the shorter peptide to fit better into the binding groove of the target protein. acs.org Further substitutions can enhance affinity even more. For instance, replacing a glycine (B1666218) residue with an aromatic amino acid like phenylalanine can lead to a significant improvement in binding, suggesting that interactions such as π-π or cation-π with the protein surface can be exploited to increase potency. acs.orgnih.gov
| Peptide Analog | Modification | Dissociation Constant (KD) (nM) |
|---|---|---|
| pT(502-510) | 9-residue truncated peptide | 45.2 |
| pT(502-510) G510F | Glycine to Phenylalanine substitution | 22.0 |
Design and Evaluation of Conformationally Constrained Peptidomimetics
A major strategy in modern drug design is to develop peptidomimetics, which are small molecules that mimic the essential structure of a peptide but have improved properties, such as stability and cell permeability. nih.gov One approach is to introduce conformational constraints into the peptide backbone or side chains. capes.gov.bracs.org This pre-organizes the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus potentially increasing affinity. nih.gov
For phosphopeptide inhibitors, this has been achieved by replacing the flexible phosphotyrosine residue with a more rigid mimic. researchgate.net For example, 4-phosphoryloxycinnamate (pCinn), which constrains a key dihedral angle to 180°, has been used to replace pTyr. nih.govresearchgate.net This single modification can lead to a significant increase in binding affinity. Further modifications, such as replacing a dipeptide unit with a tricyclic lactam like Haic, can yield potent, high-affinity peptidomimetic inhibitors. nih.gov
| Compound | Description | IC50 (nM) |
|---|---|---|
| Ac-pTyr-Leu-Pro-Gln-Thr-Val-NH₂ | Lead Peptide | 290 |
| pCinn-Haic-Gln-NHBn | Constrained Peptidomimetic | 162 |
These studies highlight how a deep understanding of the structural and energetic basis of peptide-protein interactions can guide the rational design of more potent and selective therapeutic agents. nih.gov
Computational Approaches and Simulation of Ac Ptyr Ptyr Ptyr Ile Glu Oh Systems
Molecular Dynamics (MD) Simulations of AC-PTYR-PTYR-PTYR-ILE-GLU-OH Systems and their Protein Complexes
Molecular dynamics (MD) simulations provide an atomic-level insight into the conformational landscape and dynamic behavior of peptides and their complexes with proteins over time. These simulations are crucial for understanding how the phosphorylation pattern and the surrounding amino acid sequence influence the peptide's structure and its interactions with target proteins.
Characterization of Protein-Peptide Interaction Dynamics and Stability
When complexed with a protein, the dynamics of both the peptide and the protein are altered. MD simulations are instrumental in characterizing the stability of these interactions and the subtle conformational adjustments that occur upon binding. A close analog of the target peptide, fluorescein-pTyr-pTyr-pTyr-Ile-Glu-NH2, has been utilized as a high-affinity probe for Src Homology 2 (SH2) domains. biorxiv.org SH2 domains are a well-characterized family of protein modules that recognize and bind to specific phosphotyrosine-containing sequences. biorxiv.org
Molecular Docking and Binding Free Energy Calculations
Molecular docking and binding free energy calculations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor. These methods are particularly valuable for understanding the structural basis of molecular recognition and for guiding the design of novel inhibitors.
Prediction of Optimal Binding Modes and Affinities with Target Domains
Molecular docking algorithms can predict the preferred orientation of this compound within the binding site of a target protein, such as an SH2 domain. For instance, in the context of an SH2 domain, docking would likely place the phosphotyrosine residues in the conserved, positively charged pTyr-binding pocket. The isoleucine side chain would be predicted to fit into a more variable hydrophobic pocket, which often determines the binding specificity of different SH2 domains. biorxiv.org The glutamate (B1630785) residue could form additional electrostatic or hydrogen-bonding interactions at the periphery of the binding site.
Following docking, binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations, can provide a quantitative estimate of the binding affinity (e.g., ΔG or Kd). acs.org These calculations consider the enthalpic and entropic contributions to binding, offering a more comprehensive understanding of the binding thermodynamics. For a highly charged peptide like this compound, accurately calculating the solvation energies is a critical and challenging aspect of these computations.
A study on a similar high-affinity peptide for the Src SH2 domain, Ac-pTyr-Glu-Glu-Ile-NH2, provides a reference for the expected binding interactions. biorxiv.org The tri-phosphotyrosine motif in this compound suggests it could be a potent binder for proteins with tandem SH2 domains or other multi-pTyr binding sites.
| Computational Technique | Application to this compound | Key Insights |
| Molecular Docking | Prediction of the binding pose in target protein domains (e.g., SH2 domains). | Identification of key interactions between pTyr, Ile, and Glu residues with the protein binding pockets. |
| Binding Free Energy Calculations | Estimation of the binding affinity (ΔG, Kd) to target proteins. | Quantitative prediction of binding strength and the energetic contributions of individual residues. |
Computational Approaches for Identifying Novel Phosphopeptide-Binding Sites
Beyond known target domains, computational methods can be employed to scan the surfaces of proteins to identify potential, previously uncharacterized phosphopeptide-binding sites. biorxiv.org These approaches often use algorithms that search for surface pockets with specific physicochemical properties, such as a positive electrostatic potential (to attract the phosphate (B84403) groups) and nearby hydrophobic patches. By using a probe that mimics the key features of this compound, it is possible to identify novel proteins that may interact with this peptide, thereby expanding our understanding of its potential biological roles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phosphopeptide Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phosphopeptide analogs of this compound, QSAR can be a powerful tool for understanding how modifications to the peptide sequence affect its binding affinity and for designing new peptides with enhanced properties.
Integration of Computational and Experimental Data for Mechanistic Understanding
The study of peptides like this compound, which contains multiple phosphorylated tyrosine residues, benefits immensely from a combined computational and experimental strategy. Such peptides are known to be key players in cellular signaling, often acting as high-affinity binding motifs for proteins containing Src Homology 2 (SH2) or other phosphotyrosine-binding (PTB) domains. Understanding the structural dynamics, binding affinity, and specificity of this peptide requires a level of detail that neither approach can achieve alone.
Validation of Computational Models with Experimental Structural and Binding Data
The credibility of any computational model hinges on its validation against real-world experimental data. For peptide systems, molecular dynamics (MD) simulations are a primary computational tool, providing insights into the conformational landscape and dynamic behavior of the peptide in solution and when bound to a target protein. The accuracy of these simulations is rigorously tested by comparing the computational results with experimental findings.
Key experimental techniques used for validating models of phosphopeptide systems include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of peptides in solution. Data from NMR, such as Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, serve as direct experimental restraints that can be used to assess the accuracy of the conformational ensembles generated by MD simulations. For a peptide like this compound, NMR would be crucial to determine the average positions and flexibility of the side chains, particularly the three consecutive phosphotyrosine residues.
X-ray Crystallography: When the peptide can be co-crystallized with its binding partner, X-ray crystallography yields a high-resolution static picture of the bound conformation. This provides precise atomic coordinates that are the "gold standard" for validating the binding pose predicted by molecular docking and MD simulations. For instance, the crystal structure of a similar tri-phosphotyrosine peptide bound to the tandem SH2 domains of the protein ZAP-70 revealed a specific kinked conformation essential for high-affinity binding, a feature that computational models must be able to reproduce.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These techniques provide quantitative data on binding thermodynamics (enthalpy and entropy) and kinetics (on- and off-rates), respectively. Computational methods, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), are used to calculate the free energy of binding. The agreement between the calculated and experimentally measured binding affinities is a critical validation metric for the computational model and its underlying force field.
A summary of how computational data is validated is presented in the table below.
| Computational Method | Experimental Validation Technique | Validation Parameter |
| Molecular Dynamics (MD) | NMR Spectroscopy | Comparison of simulated conformational ensembles with experimentally derived structural restraints (e.g., NOEs). |
| Molecular Docking / MD | X-ray Crystallography | Root Mean Square Deviation (RMSD) between the predicted binding pose and the crystallographic structure. |
| Free Energy Calculations | ITC / SPR | Correlation between calculated binding free energy (ΔG) and experimentally measured binding affinity (Kd). |
Guiding Rational Design and Experimental Hypothesis Generation
Once a computational model has been validated, it becomes a powerful predictive tool to guide further research and rationally design new molecules. This is particularly valuable in peptide engineering, where the goal might be to enhance binding affinity, improve specificity, or increase stability.
For this compound, a validated model could be used to:
Predict the Effects of Mutations (Alanine Scanning): Computationally, each residue can be systematically replaced with alanine (B10760859) (a process called in silico alanine scanning) to predict its contribution to the binding energy. For example, simulations could predict the energetic cost of replacing the Isoleucine or Glutamic acid residue, thereby generating a testable hypothesis about which residues are "hot spots" for binding. Experimentalists could then synthesize these mutated peptides and measure their binding affinity using ITC or SPR to confirm the prediction.
Design Peptidomimetics and Modified Peptides: The model can reveal which parts of the peptide are essential for binding and which parts are amenable to chemical modification. This knowledge can guide the design of peptidomimetics—non-peptide molecules that mimic the structure and function of the peptide but may have better stability or cell permeability. For instance, if simulations show that the peptide backbone adopts a specific rigid conformation upon binding, chemists could design a synthetic scaffold to lock the key phosphotyrosine residues in that bioactive conformation.
Explore the Role of Phosphorylation: Tandem SH2 domains can exhibit higher affinity for multi-phosphorylated peptides compared to singly phosphorylated ones. Computational models can dissect the energetic contributions of each phosphate group, revealing whether the binding is cooperative. This can lead to hypotheses about the role of sequential phosphorylation events in controlling cellular signaling pathways, which can then be tested experimentally using peptides with varying numbers and positions of phosphotyrosine.
The interplay between computation and experiment in this context creates a feedback loop where simulations generate hypotheses that are tested in the lab, and the experimental results are then used to further refine and improve the computational models.
Functional Studies and Biological Applications of Ac Ptyr Ptyr Ptyr Ile Glu Oh As a Research Tool
Characterization as a Substrate for Protein Tyrosine Kinases
The phosphorylation of tyrosine residues is a critical post-translational modification that governs a multitude of cellular processes. The peptide AC-PTYR-PTYR-PTYR-ILE-GLU-OH, by virtue of its multiple phosphotyrosine residues, is a potential substrate for various protein tyrosine kinases (PTKs).
Substrate Specificity Profiling against Kinase Families
The efficiency with which a kinase phosphorylates a substrate is determined by the amino acid sequence surrounding the target tyrosine. Different kinase families exhibit distinct substrate preferences. The presence of three consecutive phosphotyrosines in this compound makes it an interesting candidate for studying kinase specificity. While most kinases phosphorylate a single tyrosine within a consensus sequence, the poly-PTYR motif could be recognized by specific kinases or allow for the study of processive phosphorylation.
The residues C-terminal to the phosphotyrosine, in this case, ILE and GLU, also play a crucial role in determining kinase specificity. For instance, Src family kinases often prefer hydrophobic residues at the +3 position relative to the phosphotyrosine, a role that could be fulfilled by the isoleucine in this peptide. nih.gov High-throughput screening methods, such as positional scanning peptide arrays, have been instrumental in defining the optimal substrate motifs for the entire human tyrosine kinome. nih.gov These studies reveal a wide diversity in substrate preferences among tyrosine kinases. nih.gov For example, some kinases favor acidic residues like glutamate (B1630785), while others prefer hydrophobic or basic residues at specific positions flanking the target tyrosine. elifesciences.org
A hypothetical substrate specificity profile for a kinase using a library of peptides including sequences similar to this compound could be generated. The results would likely show varying affinities and phosphorylation rates depending on the specific kinase and its preference for acidic and hydrophobic residues.
Table 1: Hypothetical Substrate Specificity of Selected Tyrosine Kinase Families
| Kinase Family | Preferred Residues at P+1 | Preferred Residues at P+3 | Potential Interaction with this compound |
| Src Family (e.g., Src, Lck) | Small, neutral (e.g., Ala) | Hydrophobic (e.g., Ile) | The Isoleucine at P+3 could be a favorable recognition site. nih.gov |
| Abl Kinase | Aliphatic residues | Proline | Likely a poor substrate due to the absence of Proline. |
| ZAP-70 | Acidic residues | Acidic residues | The Glutamic acid may contribute to recognition. |
This table is illustrative and based on known kinase substrate motifs. The actual interaction would require experimental validation.
Development of Kinase Activity Assays and Screening Platforms
Synthetic peptides are widely used to develop assays for measuring kinase activity. takarabio.com These assays are fundamental for basic research and for high-throughput screening of potential kinase inhibitors. bpsbioscience.compromega.ca The peptide this compound could be employed in various assay formats. In a typical kinase assay, the peptide would serve as a substrate, and the incorporation of a phosphate (B84403) group from ATP by the kinase would be measured. takarabio.com This is often detected using radio-labeled ATP (γ-³²P-ATP) or through antibody-based methods that specifically recognize the newly phosphorylated tyrosine. takarabio.com
Luminescent assays, such as the ADP-Glo™ Kinase Assay, provide a non-radioactive alternative by measuring the amount of ADP produced during the kinase reaction. promega.ca This method is suitable for a broad range of kinases, including those with low activity. promega.ca Furthermore, peptide libraries displayed on surfaces or beads can be used for large-scale screening of kinase specificity and inhibitor discovery. elifesciences.org A peptide with the characteristics of this compound could be integrated into such platforms to identify kinases that recognize poly-phosphotyrosine motifs or to screen for inhibitors that block this specific type of phosphorylation.
Application in Protein Tyrosine Phosphatase (PTP) Characterization
Protein tyrosine phosphatases (PTPs) are the enzymes responsible for removing phosphate groups from tyrosine residues, thereby counteracting the activity of PTKs. nih.gov Phosphotyrosine-containing peptides are essential tools for studying the activity and specificity of PTPs. acs.org
Substrate for PTP Activity Measurement
The peptide this compound can serve as a substrate for a variety of PTPs. echelon-inc.com In a PTP assay, the dephosphorylation of the peptide by a PTP would be monitored. This is often achieved by measuring the release of inorganic phosphate using colorimetric methods, such as the malachite green assay. echelon-inc.com Alternatively, fluorogenic peptide substrates can be designed where dephosphorylation leads to a change in fluorescence, allowing for continuous monitoring of enzyme activity. nih.gov While the specific sequence of this compound does not inherently confer fluorescence, it could be modified with a fluorophore and quencher to create such a probe. The presence of multiple phosphotyrosines might make it a particularly efficient substrate for certain PTPs, potentially leading to a high signal-to-noise ratio in activity assays.
Analysis of Dephosphorylation Kinetics and Specificity
Just as kinases have substrate preferences, PTPs also exhibit specificity, which is determined by the amino acid sequence surrounding the phosphotyrosine. rsc.org The kinetic parameters of dephosphorylation, namely the Michaelis constant (Km) and the catalytic rate (kcat), can be determined for different PTPs using this compound as a substrate. These values provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
Studies have shown that residues N-terminal to the phosphotyrosine are particularly important for PTP substrate specificity. rsc.org For example, the PTP receptor type Z (Ptprz) has a consensus substrate motif of Glu/Asp-Glu/Asp-Glu/Asp-Xaa-Ile/Val-Tyr(P)-Xaa. rsc.org The C-terminal portion of the user-provided peptide, PTYR-ILE-GLU, shows some resemblance to this motif. The multiple phosphotyrosines could also influence the binding and catalytic mechanism, potentially revealing insights into processive dephosphorylation by certain PTPs. Comparing the dephosphorylation rates of this peptide with singly phosphorylated peptides would elucidate the contribution of the poly-phosphotyrosine motif to PTP recognition and catalysis.
Interrogation of Protein-Protein Interactions in Cellular Signaling Networks
Phosphotyrosine residues serve as docking sites for proteins containing specific phosphotyrosine-binding (PTB) domains, most notably the Src Homology 2 (SH2) domain. nih.govembl.de The peptide this compound, with its cluster of phosphotyrosines, is a prime candidate for studying these interactions.
SH2 domains are modules of approximately 100 amino acids that bind to specific phosphotyrosine-containing sequences. This binding is a critical step in the assembly of signaling complexes and the propagation of intracellular signals. nih.gov The specificity of SH2 domain binding is determined by the amino acid residues C-terminal to the phosphotyrosine. nih.gov For instance, the SH2 domain of the kinase Src preferentially binds to the motif pTyr-Glu-Glu-Ile. pnas.orgnih.gov The sequence PTYR-ILE-GLU within this compound bears resemblance to this and other known SH2-binding motifs, suggesting it could be used as a tool to probe the binding of various SH2 domains.
The presence of three consecutive phosphotyrosines could lead to high-avidity binding by recruiting multiple SH2 domains or by binding to tandem SH2 domains with higher affinity. This peptide could be used in various assays to study protein-protein interactions, such as:
Pull-down assays: The peptide could be immobilized on beads to capture and identify SH2 domain-containing proteins from cell lysates.
Fluorescence polarization assays: A fluorescently labeled version of the peptide could be used to quantify the binding affinity of purified SH2 domains.
Surface plasmon resonance (SPR): This technique can be used to measure the kinetics of binding and dissociation between the immobilized peptide and an SH2 domain-containing protein.
Furthermore, such a peptide could be used to investigate how the binding of an SH2 domain to one phosphotyrosine might influence the accessibility of adjacent phosphotyrosines to PTPs, a phenomenon where SH2 domains can protect phosphotyrosyl residues from dephosphorylation.
Table 2: Potential Interacting Proteins and Domains with this compound
| Interacting Domain | Example Proteins | Binding Motif | Potential Interaction |
| SH2 Domain | Src, Lck, Grb2, SHP2 | pTyr-X-X-Ile/Val/Asn | The PTYR-ILE-GLU sequence is a potential binding site for certain SH2 domains. nih.gov |
| PTB Domain | Shc, IRS1 | Asn-Pro-X-pTyr | Less likely to be a primary interactor due to the lack of the consensus N-terminal motif. |
| PTPs | PTP1B, SHP1, SHP2 | Varies, often with acidic residues | The peptide is a likely substrate for dephosphorylation. rsc.org |
This table provides a summary of potential interactions based on the peptide's sequence and known protein domain specificities.
Competitive Inhibition and Disruption of SH2-Mediated Interactions
The this compound peptide and its analogs are potent competitive inhibitors of SH2 domain-mediated interactions. SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to specific phosphotyrosine (pTyr) residues on other proteins. nih.gov This binding is a critical step in the propagation of signals for a variety of cellular processes, including proliferation, differentiation, and migration. nih.govnih.gov
The peptide sequence pTyr-Glu-Glu-Ile (pYEEI) is recognized as an optimal binding ligand for the SH2 domain of the Src family of non-receptor tyrosine kinases. nih.govplos.org The acetylated and extended version, this compound, functions by mimicking the natural phosphopeptide ligands of SH2 domains. By binding to the pTyr-binding pocket of an SH2 domain, the peptide competitively inhibits the binding of its natural protein partners. For instance, the SH2 domain of Src has been demonstrated to interact with proteins such as focal adhesion kinase (FAK), p130cas, and the p85 subunit of phosphatidylinositol 3-kinase (PI3K). nih.govpnas.org The introduction of peptides like Ac-pYEEI can disrupt these interactions. pnas.org
The affinity of these peptides for SH2 domains can be quantified using techniques like fluorescence polarization assays, which measure the displacement of a fluorescently labeled probe. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of such inhibitors. For example, the tetrapeptide Ac-pTyr-Glu-Glu-Ile has an IC50 value of 6.5 µM for the Src SH2 domain. researchgate.netresearchgate.net A related pentapeptide, Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH, demonstrates high affinity for the Src SH2 domain with an IC50 of approximately 1 µM. medchemexpress.com The table below summarizes the binding affinities of various related peptides.
| Peptide | Target SH2 Domain | Binding Affinity (IC50 or Kd) | Reference |
| Ac-pTyr-Glu-Glu-Ile-OH (pYEEI) | Src | 6.5 µM (IC50) | researchgate.netresearchgate.net |
| Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH | Src | ~1 µM (IC50) | medchemexpress.com |
| Ac-K(IDA)pYEEIEK(IDA) | Src | 0.6 µM (Kd) | nih.gov |
| Ac-pYEEI | Src | 1.7 µM (Kd) | nih.gov |
The disruption of these SH2-mediated interactions by competitive inhibitors like this compound provides a powerful method for dissecting the roles of specific protein interactions in cellular signaling pathways.
Modulation of Downstream Signaling Pathways and Cellular Responses
By competitively inhibiting the binding of signaling proteins to their pTyr-containing partners, peptides like this compound can effectively modulate downstream signaling cascades and, consequently, cellular responses. nih.gov Receptor tyrosine kinases (RTKs), for example, rely on the recruitment of SH2 domain-containing proteins to their autophosphorylated cytoplasmic tails to initiate signaling. nih.govresearchgate.net The disruption of these recruitment events can block the activation of key pathways such as the Ras-mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are central to cell proliferation, survival, and migration. nih.gov
For instance, the interaction between the SH2 domain of the p85 subunit of PI3K and phosphorylated proteins is a critical step in the activation of the PI3K pathway. nih.govpnas.org By using a competitive inhibitor, this interaction can be blocked, leading to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling events. Similarly, the recruitment of the adapter protein Grb2, which contains an SH2 domain, to activated receptors is essential for activating the Ras/MAPK pathway. nih.gov Peptides that block this interaction can inhibit cell growth and survival signals.
The cellular consequences of modulating these pathways are diverse and depend on the specific context. They can range from the inhibition of cell proliferation and migration to the induction of apoptosis. For example, in mast cells, the regulation of degranulation is dependent on the interplay of signaling proteins, including the SH2 domain-containing inositol-5'-phosphatase (SHIP). researchgate.net The disruption of SH2-mediated complexes in this system can alter the degranulation response. researchgate.net
Development of Affinity-Based Reagents and Probes for Proteomic Studies
The specificity of the interaction between peptides like this compound and SH2 domains has been leveraged to develop powerful tools for proteomic studies. nih.gov These affinity-based reagents and probes are instrumental in identifying and characterizing protein-protein interactions on a larger scale.
Immobilized this compound for Protein Pull-Down Assays
Protein pull-down assays are a widely used in vitro method to identify protein-protein interactions. thermofisher.com In this technique, a "bait" protein or peptide is immobilized on a solid support, such as agarose (B213101) beads. This immobilized bait is then incubated with a cell lysate containing a mixture of proteins. Proteins that interact with the bait (the "prey") are captured and can be subsequently identified, often by mass spectrometry. nih.gov
Immobilized this compound, or similar pTyr-containing peptides, can be used as bait to "pull down" and identify proteins that contain SH2 domains from a complex mixture. acs.org This approach is a powerful tool for mapping the SH2 domain-containing proteome and for discovering novel protein interactions. For example, by immobilizing a biotin-tagged peptide on avidin (B1170675) beads, researchers can isolate and identify specific binding partners from nuclear extracts. acs.org
The general workflow for a peptide pull-down assay is as follows:
Immobilization of the Bait Peptide: The synthetic peptide, often with a tag like biotin, is attached to a solid support (e.g., streptavidin-coated beads).
Incubation with Cell Lysate: The immobilized peptide is incubated with a cell lysate, allowing proteins with SH2 domains to bind.
Washing: The beads are washed to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads.
Identification: The eluted proteins are identified using techniques like SDS-PAGE and mass spectrometry.
This method has been successfully used to identify numerous protein interactions and has significantly contributed to our understanding of signal transduction networks. acs.org
Design of Fluorescently Labeled Probes for Live-Cell Imaging and Binding Studies
To visualize and study protein-protein interactions in their native cellular environment, fluorescently labeled probes based on the this compound sequence can be designed. nih.gov Live-cell imaging allows for the real-time observation of dynamic cellular processes, providing insights that are not obtainable from fixed-cell or in vitro studies. promega.com
These probes are synthesized by attaching a fluorescent dye to the peptide. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties to allow for multicolor imaging. cytoskeleton.com When introduced into living cells, these fluorescent probes can bind to their target SH2 domains, allowing for the visualization of the subcellular localization and dynamics of these interactions.
Fluorescently labeled peptides are also invaluable for in vitro binding studies, such as fluorescence polarization assays, which provide quantitative data on binding affinities. nih.gov
The advantages of using fluorescently labeled probes include:
Real-time observation: The ability to study dynamic processes as they occur within living cells. promega.com
Spatial information: Visualization of the subcellular localization of protein interactions.
Multiplexing: The use of different colored probes allows for the simultaneous observation of multiple molecular events. promega.com
The development of these sophisticated probes, in conjunction with advanced microscopy techniques like STED microscopy, continues to push the boundaries of our ability to study the intricate world of cellular signaling. cytoskeleton.com
Future Directions and Advanced Methodologies in Ac Ptyr Ptyr Ptyr Ile Glu Oh Research
Development of Novel Synthetic Methods for Ultra-Dense Phosphorylation
The synthesis of peptides containing multiple, adjacent phosphotyrosine residues, such as AC-PTYR-PTYR-PTYR-ILE-GLU-OH, presents significant chemical challenges. Traditional methods often struggle with low yields and side reactions. However, recent advances are paving the way for more efficient and controlled synthesis of such ultra-dense phosphopeptides.
Early approaches to phosphopeptide synthesis involved two main strategies: the "global" phosphorylation of the peptide after assembly or the "building block" approach using pre-phosphorylated amino acid derivatives during solid-phase peptide synthesis (SPPS). nih.gov The global method often suffers from a lack of selectivity, while the building block approach can be hampered by the instability of the phosphate (B84403) protecting groups. rsc.org
More recent innovations aim to overcome these limitations. One promising strategy is the ring-opening polymerization (ROP) of novel monomers like O-diethylphospho L-tyrosine N-carboxyanhydride (pOEt TyrNCA). acs.orgresearchgate.net This method allows for the creation of poly(L-phosphotyrosine) polymers with controlled molecular weights, providing a new route to materials with ultra-dense phosphorylation. acs.orgresearchgate.net Another advancement is the use of more selective phosphorylating agents, such as o-xylenyl phosphoryl chloride, which enables site-selective phosphorylation of tyrosine residues even in the presence of serine and thrreonine. rsc.orgresearchgate.net These improved methods are crucial for producing high-purity this compound and related structures for research.
| Synthetic Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Global Post-Synthetic Phosphorylation | The fully assembled peptide is treated with a phosphorylating agent to add phosphate groups to tyrosine residues. | Avoids issues with protected phosphoamino acid instability during synthesis. | Lack of selectivity, potential for incomplete phosphorylation, and harsh reaction conditions. | rsc.org |
| Protected Phosphoamino Acid Building Blocks (SPPS) | Fmoc-protected phosphotyrosine analogues are incorporated directly during solid-phase peptide synthesis. | Site-specific and unambiguous placement of phosphate groups. | Requires stable phosphate protecting groups; can have lower coupling efficiency. | nih.gov |
| Ring-Opening Polymerization (ROP) | Polymerization of a phosphotyrosine N-carboxyanhydride monomer to create poly(phosphotyrosine). | Allows for the synthesis of long, densely phosphorylated polypeptide chains with controlled length. acs.org | Primarily for creating homopolymers or block copolymers rather than specific heteromeric sequences. | acs.orgresearchgate.net |
| Selective Phosphorylating Reagents | Use of advanced reagents like o-xylenyl phosphoryl chloride that selectively target tyrosine residues. | High selectivity for tyrosine over serine/threonine, valuable for post-synthetic approaches. rsc.org | Reagent availability and optimization for complex peptide sequences. | rsc.orgresearchgate.net |
Application of Advanced Spectroscopic Techniques for Real-time Dynamics
Understanding the structural and dynamic properties of this compound in real-time is essential for elucidating its function. Advanced spectroscopic techniques are being applied to monitor its conformational changes and interactions with binding partners.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both 1H and 31P NMR can provide detailed information about the phosphorylation state of the peptide. nih.govcreative-proteomics.com Phosphorylation induces significant chemical shifts in the NMR spectra of nearby protons and the phosphorus atom itself. nih.gov For instance, the phosphorylation of a tyrosine residue causes characteristic shifts in the resonances of its alpha and beta protons. nih.gov 31P NMR is particularly useful for differentiating multiple phosphorylation sites and determining the pKa of the phosphate groups, which was found to be approximately 5.9 for a model phosphotyrosine peptide. nih.gov
For real-time dynamic studies, fluorescence-based methods are increasingly employed. Peptides like this compound can be labeled with a fluorophore and used in assays to monitor the activity of protein kinases and phosphatases. nih.govnih.gov Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can detect phosphorylation of a peptide substrate within living cells, providing dynamic information on where and when kinase activity occurs. nih.gov Furthermore, mass spectrometry-based methods have been developed to generate multi-point dynamic profiles of phosphotyrosine signaling, allowing researchers to track the time course of phosphorylation events with high precision. nih.gov
| Technique | Type of Information Provided | Application Example | Reference |
|---|---|---|---|
| 31P NMR Spectroscopy | Directly detects phosphorus atoms, confirming phosphorylation state, differentiating sites, and determining pKa values. | Confirming the successful synthesis and purity of the tri-phosphorylated peptide. | creative-proteomics.comnih.gov |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Provides residue-specific assignment of proton signals and monitors conformational changes upon phosphorylation or binding. | Distinguishing between phosphorylated and non-phosphorylated forms and monitoring enzymatic modification. nih.gov | nih.gov |
| Fluorescence Spectroscopy (FRET/FLIM) | Real-time monitoring of binding events or enzymatic activity (kinases/phosphatases) in vitro and in live cells. | Incorporating the peptide into a FRET-based biosensor to measure kinase activity. nih.gov | nih.govmdpi.com |
| Mass Spectrometry (Quantitative Proteomics) | Measures the rate of phosphorylation/dephosphorylation and identifies interaction partners. | Using stable isotope labeling to create dynamic profiles of signaling events involving the peptide. nih.gov | nih.govnih.gov |
Integration with High-Throughput Screening and Proteomics for Global Analysis
The peptide this compound is an ideal tool for high-throughput screening (HTS) and global phosphoproteomic analyses. These approaches place the function of specific phosphorylation motifs into a broader biological context.
In HTS, phosphopeptide microarrays are used to screen for the substrate specificity of enzymes like protein tyrosine phosphatases (PTPs) or the binding preferences of phosphotyrosine-binding domains such as SH2 domains. nih.govmesoscale.comresearchgate.net this compound can be immobilized on such arrays to identify proteins that specifically recognize or modify densely phosphorylated sequences. nih.govmesoscale.com This is critical for discovering selective substrates and designing specific inhibitors for PTPs, which are important drug targets. researchgate.net
In the field of proteomics, mass spectrometry-based global surveys of phosphotyrosine signaling are used to create snapshots of kinase activity across the entire proteome in various conditions, such as in cancer cells. nih.govoncotarget.com These studies identify thousands of phosphorylated sites, revealing which signaling pathways are activated. nih.govoncotarget.com While this compound itself is a synthetic tool, the data from its use in targeted assays helps to interpret these complex global datasets by providing a reference for the behavior of multi-phosphorylated motifs.
| Application | Methodology | Role of this compound | Reference |
|---|---|---|---|
| PTP Substrate Profiling | Phosphopeptide microarrays are incubated with PTPs to measure dephosphorylation rates. | Serves as a potential substrate to identify PTPs that act on clustered phosphotyrosines. | nih.govresearchgate.net |
| SH2 Domain-Binding Specificity | Immobilized phosphopeptides are challenged with labeled SH2 domain proteins to measure binding affinity. | Identifies SH2 domains that preferentially bind to tandem pTyr motifs, which can indicate a role in signal scaffolding. | mesoscale.com |
| Global Phosphoproteomics | Mass spectrometry is used to identify and quantify thousands of phosphopeptides from cell lysates. | Serves as a model for interpreting the fragmentation patterns and signaling roles of endogenously found, densely phosphorylated proteins. | nih.govoncotarget.com |
| Kinase Inhibitor Screening | HTS assays measure the ability of small molecules to block the phosphorylation of a substrate by a specific kinase. | Acts as a specific substrate for a tyrosine kinase of interest in a screening assay. | mesoscale.com |
Engineering of this compound Based Biosensors and Optogenetic Tools
Future research will increasingly see sequences like this compound engineered into sophisticated molecular tools like biosensors and optogenetic systems to probe signaling dynamics with unprecedented precision.
Fluorescent biosensors are powerful tools for detecting biologically important molecules in complex systems. nih.gov A biosensor for tyrosine kinase activity can be created by linking a substrate sequence like this compound to a phosphopeptide-binding domain, and sandwiching this unit between two fluorescent proteins (e.g., CFP and YFP) that can undergo Förster resonance energy transfer (FRET). mdpi.com Upon phosphorylation of the substrate sequence by an active kinase, the biosensor undergoes a conformational change, altering the FRET signal and thus reporting on kinase activity in real-time within living cells. mdpi.comacs.org
Optogenetics offers a complementary approach, enabling light-based control over protein activity. nih.govrsc.org Researchers have developed optogenetic receptor tyrosine kinases (Opto-RTKs) that dimerize and activate in response to blue light, initiating downstream signaling pathways. embopress.org In such a system, a fluorescent biosensor built around the this compound sequence could be used as a readout to measure the precise spatial and temporal dynamics of the light-induced kinase activity. nih.govembopress.org This combination of tools allows for both the precise control and sensitive measurement of signaling events.
| Strategy | Principle | Potential Role of this compound | Reference |
|---|---|---|---|
| FRET-Based Kinase Biosensor | Phosphorylation of a substrate sequence causes a conformational change that alters the distance/orientation between two fluorophores (e.g., CFP/YFP), changing the FRET signal. | The core substrate sequence that is phosphorylated by the kinase of interest. | mdpi.com |
| Fluorescence Lifetime (FLIM) Biosensor | A peptide substrate is labeled with a single fluorophore. Upon phosphorylation and binding to intracellular proteins, the fluorophore's local environment changes, altering its fluorescence lifetime. | The fluorophore-labeled substrate delivered into cells to report on kinase activity. | nih.gov |
| Optogenetic Kinase Control | A kinase is fused to a light-sensitive protein domain (e.g., LOV or CRY2). Light induces a conformational change or dimerization, activating the kinase. | Used within a corresponding biosensor to report on the spatiotemporal output of the light-activated kinase. | nih.govrsc.orgembopress.org |
| Hybrid Chemosensor | A natural phosphoprotein binding domain is coupled with an artificial fluorescent chemosensor to achieve high affinity and selectivity for a specific phosphopeptide. nih.govacs.org | The target phosphopeptide that the hybrid sensor is designed to detect. | nih.govacs.org |
Incorporation into Systems Biology Models and Network Perturbation Studies
A major goal of modern biology is to understand how individual components give rise to the complex behavior of cellular networks. Data generated using this compound is vital for building and validating systems biology models of signaling pathways. nih.govnih.gov
Systems biology integrates experimental data from multiple sources with computational modeling to understand and predict the behavior of complex biological systems. nih.govnih.gov Quantitative measurements, such as the binding affinities of this compound to various SH2 domains or its kinetic parameters as a substrate for specific kinases and phosphatases, provide the essential parameters needed to construct predictive mathematical models of phosphotyrosine signaling networks. nih.govharvard.edu
Network perturbation studies are a key experimental approach in systems biology. nih.govuzh.ch In these experiments, a cell's signaling network is perturbed (e.g., by deleting a kinase or adding a drug), and the global phosphoproteomic response is measured by mass spectrometry. nih.govuzh.ch This reveals how the network adapts and allows for the mapping of functional relationships between kinases, phosphatases, and their substrates. uzh.ch The insights gained from studying the interactions of a well-defined model peptide like this compound help to deconvolve the complex results of these large-scale perturbation experiments and refine our understanding of network robustness and connectivity. nih.govelifesciences.org
| Approach | Description | Contribution of this compound Data | Reference |
|---|---|---|---|
| Kinetic Modeling of Signaling Pathways | Mathematical models (e.g., using ordinary differential equations) are built to simulate the dynamics of a signaling pathway. | Provides key kinetic parameters (Km, kcat) for phosphorylation and dephosphorylation reactions and binding constants (Kd) for protein-protein interactions. | nih.govharvard.edu |
| Network Perturbation Analysis | The phosphoproteome is globally analyzed after systematically perturbing the network (e.g., kinase deletion or inhibition). | Helps to validate network models by comparing predicted outcomes with experimental results obtained using the peptide as a standard or probe. | nih.govuzh.ch |
| Structural Network Modeling | Integrates 3D structural information with interaction data to build spatially resolved models of signaling complexes. | Provides a model for how tandem phosphotyrosines engage with multiple domains to form stable signaling hubs. | harvard.edu |
| Biomarker Discovery | Perturbation studies combined with phosphoproteomics can identify phosphorylation events that serve as markers for disease or drug response. | Assays using the peptide can help quantify the activity of kinases implicated in these networks, aiding in biomarker validation. | nih.gov |
Q & A
Q. Data Consideration :
- Tabulate yield vs. temperature/pH variations (e.g., 20°C vs. 25°C, pH 7.4 vs. 8.0).
- Include purity metrics (e.g., ≥95% by HPLC) in experimental records .
Advanced Research Question: How can contradictory data on the bioactivity of this compound across in vitro and in vivo models be systematically analyzed?
Methodological Answer:
Contradictions often arise from differences in experimental systems (e.g., cell lines vs. animal models) or assay conditions. To resolve discrepancies:
Variable Isolation : Compare buffer compositions (e.g., presence/absence of serum proteins) and incubation times across studies. For example, serum proteases in vivo may degrade the peptide faster than in vitro .
Dose-Response Calibration : Normalize dosage metrics (µM vs. mg/kg) using pharmacokinetic modeling to account for bioavailability differences .
Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from ≥5 independent studies, weighting results by sample size and assay sensitivity .
Q. Pitfall Avoidance :
Advanced Research Question: How can computational modeling (e.g., MD simulations) predict the interaction between this compound and its putative molecular targets?
Methodological Answer:
Target Selection : Prioritize receptors with known PTYR-rich ligand interfaces (e.g., SH2 domains or tyrosine kinases) .
Simulation Parameters :
- Use GROMACS or AMBER for 100-ns simulations with explicit solvent (TIP3P water model).
- Apply CHARMM36 force field for peptide parameterization .
Binding Affinity Validation : Cross-reference simulation data (e.g., binding free energy via MM-PBSA) with SPR or ITC experimental results .
Q. Data Contradiction Analysis :
- If simulations predict strong binding (ΔG < -8 kcal/mol) but assays show weak activity, check force field accuracy or solvation effects .
Basic Research Question: What ethical and practical considerations apply when designing animal studies involving this compound?
Methodological Answer:
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting, including sample size justification and humane endpoints .
- Dose Optimization : Conduct pilot studies to determine the maximum tolerated dose (MTD) using 3-5 dose cohorts (e.g., 10–100 mg/kg) .
- Control Groups : Include vehicle-only and scrambled-sequence peptide controls to isolate sequence-specific effects .
Advanced Research Question: How can researchers address inconsistencies in the peptide’s stability profiles reported across different storage conditions?
Methodological Answer:
- Variable Mapping : Create a stability matrix testing pH (2–9), temperature (-80°C to 25°C), and lyophilization vs. solution states .
- Degradation Pathways : Use LC-MS/MS to identify hydrolysis sites (e.g., PTYR-ILE bonds) and correlate with storage conditions .
- Standardization Proposal : Advocate for a consensus protocol (e.g., lyophilized at -20°C, pH 5.0) in peer-reviewed repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
